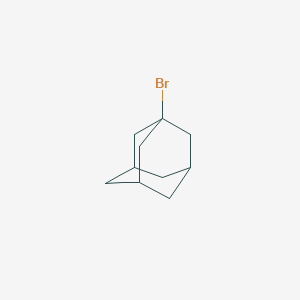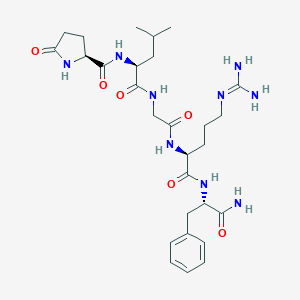
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide (PLGRA) is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of five amino acids and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used in a variety of scientific research applications, including as a model peptide for studying protein-protein interactions and as a tool for investigating the mechanisms of protein folding and misfolding. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used as a substrate for enzymes involved in post-translational modifications.
Mecanismo De Acción
The mechanism of action of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is not well understood. However, it has been shown to interact with a variety of proteins, including chaperones and enzymes. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to form stable complexes with other peptides and proteins.
Efectos Bioquímicos Y Fisiológicos
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate protein folding and stability. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has also been shown to interact with a variety of enzymes involved in post-translational modifications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been well-characterized, making it a reliable model peptide for studying protein-protein interactions and protein folding. However, one limitation of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide. One area of interest is the development of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide-based probes for imaging protein-protein interactions in live cells. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a model peptide for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative diseases. Finally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a substrate for enzymes involved in post-translational modifications, with the goal of developing new therapeutic strategies for diseases such as cancer and diabetes.
Conclusion:
In conclusion, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is a peptide that has been studied extensively for its potential applications in scientific research. Its small size and well-characterized properties make it a reliable model peptide for studying protein-protein interactions and protein folding. Future research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could lead to new insights into the mechanisms of protein misfolding and aggregation, as well as the development of new therapeutic strategies for a variety of diseases.
Métodos De Síntesis
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
148297-92-1 |
|---|---|
Nombre del producto |
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide |
Fórmula molecular |
C28H43N9O6 |
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H43N9O6/c1-16(2)13-21(37-27(43)19-10-11-22(38)34-19)25(41)33-15-23(39)35-18(9-6-12-32-28(30)31)26(42)36-20(24(29)40)14-17-7-4-3-5-8-17/h3-5,7-8,16,18-21H,6,9-15H2,1-2H3,(H2,29,40)(H,33,41)(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1 |
Clave InChI |
JOJUNHUHLMUZOG-TUFLPTIASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
Secuencia |
XLGRF |
Sinónimos |
pGlu-Leu-Gly-Arg-Phe-amide pGlu-Leu-Gly-Arg-Phe-NH2 pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



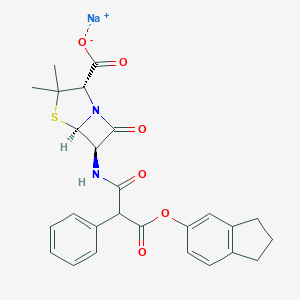
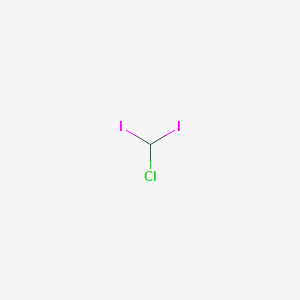
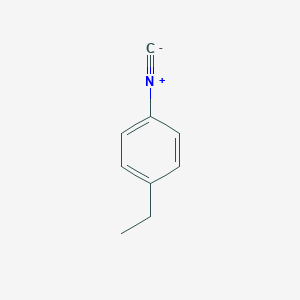
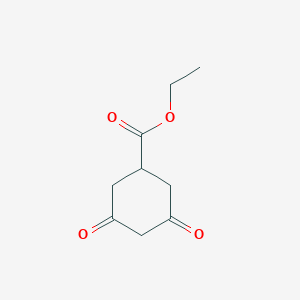
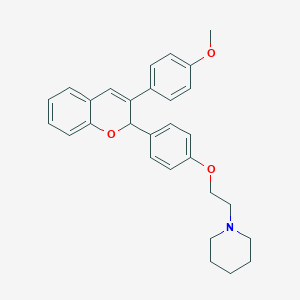
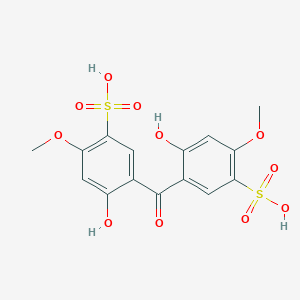
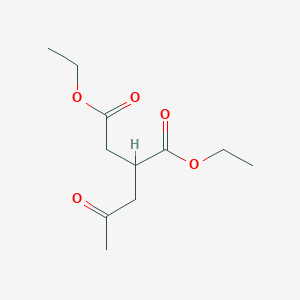
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
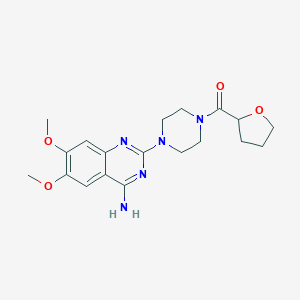
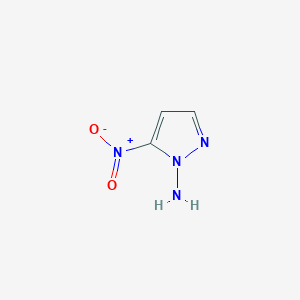
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)

